molecular formula C15H15N5O2 B2615689 3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-49-2

3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2615689
CAS RN: 2034561-49-2
M. Wt: 297.318
InChI Key: POLWVNRGMPTBNH-UHFFFAOYSA-N
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Description

3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is known for its unique chemical structure, which makes it an attractive target for researchers who are interested in developing new drugs and therapies.

Scientific Research Applications

Synthesis and Reactivity of Enaminonitriles

Research on enaminonitriles and azaenamines, including studies on compounds such as 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, demonstrates their versatility in synthesizing heterocyclic compounds. These compounds serve as key intermediates in the synthesis of pyrazoles, pyridines, pyrimidines, and indolylpyridines, showcasing their wide applicability in creating diverse molecular frameworks (Abdallah, 2007).

Antimicrobial and Anticancer Applications

Another area of interest is the development of new pyridines from carbonitrile precursors, which have shown promising antimicrobial and anticancer activities. This highlights the potential therapeutic applications of these compounds in addressing various diseases (Elewa et al., 2021).

Catalytic Oxidation and Chemical Transformations

Carbonitrile compounds have been utilized in catalytic systems for the oxidation of alkanes, showcasing their potential in organic synthesis and industrial applications. For instance, the catalytic oxidation of methane to methyl hydroperoxide using carbonitrile-based catalysts under mild conditions indicates the utility of these compounds in producing valuable chemical intermediates (Nizova et al., 1997).

Surface Chemistry and Material Science

Studies on the chemisorption of molecules like pyrazine on silicon surfaces provide insights into surface chemistry and the potential use of carbonitrile compounds in modifying electronic properties of materials, which is crucial for semiconductor technology and the development of electronic devices (Lu et al., 2002).

Mechanism of Action

properties

IUPAC Name

3-[1-(2-pyrrol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c16-9-13-15(18-5-4-17-13)22-12-3-8-20(10-12)14(21)11-19-6-1-2-7-19/h1-2,4-7,12H,3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLWVNRGMPTBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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